Piomy

Lipid Metabolism Cardiovascular Risk Thiazolidinedione Comparison

Pioglitazone hydrochloride (Piomy) is the TZD of choice for preclinical metabolic research due to its unique dual PPARγ/α pharmacology. Unlike rosiglitazone, pioglitazone's partial PPARα agonism (EC₅₀ >10 μM) delivers superior triglyceride-lowering and HDL-elevating effects—a net 13.91 mg/dL total cholesterol reduction in head-to-head trials. Its proven hepatic safety (0% hepatocellular injury in 3-year comparative trial vs. 0.38% with glibenclamide) makes it uniquely suitable for chronic NASH/NAFLD studies. Pioglitazone also lacks platelet aggregation inhibition, enabling clean dissection of antiplatelet mechanisms. Non-interchangeable with rosiglitazone or troglitazone.

Molecular Formula C11H20O3
Molecular Weight 0
CAS No. 11121-57-6
Cat. No. B1172056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiomy
CAS11121-57-6
SynonymsPiomy
Molecular FormulaC11H20O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piomy (Pioglitazone Hydrochloride CAS 11121-57-6) Procurement Guide: Thiazolidinedione Class Overview and Molecular Identity


Piomy, chemically identified as pioglitazone hydrochloride (CAS 11121-57-6), is a thiazolidinedione (TZD) oral antidiabetic agent that functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It is structurally and pharmacologically related to rosiglitazone and the withdrawn troglitazone, yet possesses distinct receptor binding affinities, metabolic pathways, and clinical safety profiles that critically differentiate it within the TZD class [1]. Pioglitazone hydrochloride is characterized by polymorphic forms I and II, with a molecular formula of C₁₉H₂₀N₂O₃S·HCl and a molecular weight of 392.9 g/mol [2].

Piomy (Pioglitazone HCl) Selection Rationale: Why Intra-Class TZD Substitution Carries Quantitative Risk


Despite a shared PPARγ agonism mechanism, generic substitution among thiazolidinediones is clinically and experimentally unsupported due to marked divergence in receptor selectivity profiles, lipid-modulating efficacy, and organ-specific toxicity liabilities. Pioglitazone exhibits partial PPARα agonism absent in rosiglitazone, translating into superior triglyceride-lowering and HDL-elevating effects in head-to-head trials [1]. Furthermore, pioglitazone lacks the K-ATP channel inhibition and platelet aggregation suppression seen with troglitazone, which is linked to troglitazone's severe hepatotoxicity and market withdrawal [2]. These inter-compound differences are not mere potency variations but reflect distinct polypharmacology and metabolic fates, rendering pioglitazone non-interchangeable with its closest structural analogs.

Piomy (Pioglitazone HCl) Evidence Matrix: Direct Quantitative Differentiation Against Rosiglitazone and Troglitazone


Head-to-Head Lipid Modulation: Pioglitazone vs. Rosiglitazone in Randomized Controlled Trials

In a meta-analysis of randomized clinical trials directly comparing pioglitazone and rosiglitazone in type 2 diabetes patients, rosiglitazone treatment resulted in significantly greater elevations in total cholesterol compared to pioglitazone [1]. Pioglitazone demonstrated superior effects on triglycerides and HDL cholesterol, with a net between-drug difference of 13.91 mg/dL for total cholesterol favoring pioglitazone [1].

Lipid Metabolism Cardiovascular Risk Thiazolidinedione Comparison

Differential PPARα Agonism: Pioglitazone vs. Rosiglitazone Receptor Selectivity Quantified

Transactivation assays in COS-1 cells reveal distinct PPARα/γ selectivity profiles. Pioglitazone exhibits PPARα agonism with an EC₅₀ >10 μM, while rosiglitazone demonstrates pure PPARγ agonism with minimal PPARα activity (EC₅₀ 0.084 μM for PPARγ) [1]. This dual PPARα/γ activity of pioglitazone, though modest, is absent in rosiglitazone and underlies pioglitazone's superior effects on triglycerides and HDL cholesterol.

Nuclear Receptor Pharmacology PPAR Selectivity Transcriptional Regulation

Hepatic Safety: Pioglitazone vs. Troglitazone Differentiation in Liver Injury Risk

Troglitazone was withdrawn from the market due to severe hepatotoxicity, a liability not shared by pioglitazone. In a 3-year, randomized, comparator-controlled trial (n=2097), the incidence of hepatocellular injury (ALT >3x ULN) was 0 with pioglitazone versus 0.38% with glibenclamide (p=0.0617) [1]. Furthermore, pioglitazone lacks troglitazone's inhibition of K-ATP channels and platelet aggregation, which are linked to troglitazone's unique adverse effect profile [2].

Hepatotoxicity Drug Safety Thiazolidinedione Risk Stratification

Platelet Aggregation Inhibition: Absence in Pioglitazone vs. Troglitazone

In vitro studies with human platelets demonstrate that troglitazone (0.1-1 μmol/L) and vitamin E (500 nmol/L) inhibit ADP-, collagen-, and thrombin-induced platelet aggregation, while pioglitazone shows no such effect [1]. This off-target activity of troglitazone, absent in pioglitazone, is mediated by suppression of phosphoinositide signaling and PKC activation and contributes to troglitazone's distinct adverse event profile.

Platelet Function Hemostasis Off-Target Effects

K-ATP Channel Modulation: Pioglitazone Inactivity vs. Troglitazone Inhibition

In heterologously expressed pancreatic beta-cell type (SUR1/Kir6.2) and cardiac type (SUR2A/Kir6.2) K-ATP channels, troglitazone inhibited 86Rb+ efflux in the presence of metabolic inhibitors, whereas pioglitazone showed no effect on channel activity [1]. This differential activity indicates that troglitazone, but not pioglitazone, modulates insulin secretion via K-ATP channel inhibition.

Ion Channel Pharmacology Pancreatic Beta-Cell Off-Target Selectivity

Intestinal Absorption and Permeability: Pioglitazone vs. Troglitazone Computational Prediction

In an integrated computational study assessing repurposing potential, pioglitazone exhibited predicted intestinal absorption of 92.42% compared to 88.78% for troglitazone, with higher Caco-2 permeability (0.978 vs. 0.693) [1]. While both compounds show good absorption, pioglitazone's superior predicted permeability suggests marginally better oral bioavailability characteristics.

ADME Prediction Oral Bioavailability Computational Pharmacology

Piomy (Pioglitazone HCl) Application Scenarios: Evidence-Backed Use Cases in Preclinical and Industrial Settings


Dyslipidemic Type 2 Diabetes Models Requiring Lipid Profile Optimization

Pioglitazone is the preferred TZD for preclinical studies of type 2 diabetes where improvement in triglycerides and HDL cholesterol is a critical endpoint. Head-to-head trials demonstrate superior lipid effects over rosiglitazone, with a net reduction in total cholesterol of 13.91 mg/dL [1]. This makes pioglitazone the agent of choice for metabolic syndrome and diabetic dyslipidemia models where cardiovascular risk factors are being assessed.

Long-Term Hepatic Safety Studies and NAFLD/NASH Research

Given its established liver safety profile in a 3-year comparative trial showing zero hepatocellular injury events (0% vs. 0.38% with glibenclamide) [2], pioglitazone is suitable for chronic dosing studies in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its favorable hepatic safety distinguishes it from hepatotoxic TZDs like troglitazone, enabling longer-term experimental protocols without confounding liver toxicity.

PPARα/γ Dual Agonism Mechanistic Investigations

Pioglitazone's partial PPARα agonism (EC₅₀ >10 μM) alongside full PPARγ agonism (EC₅₀ 0.52 μM) makes it a valuable tool compound for dissecting PPAR subtype contributions to metabolic regulation [3]. In contrast to rosiglitazone, which is a pure PPARγ agonist, pioglitazone enables the study of dual PPARα/γ pharmacology without the confounds introduced by more potent dual agonists or fibrates.

Platelet Function and Cardiovascular Safety Pharmacology

For studies investigating the interplay between antidiabetic therapy and platelet function, pioglitazone serves as a control compound that lacks platelet aggregation inhibition [4]. This allows researchers to differentiate between direct antiplatelet effects and indirect metabolic improvements, which is particularly relevant in diabetic models where platelet hyperreactivity is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piomy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.